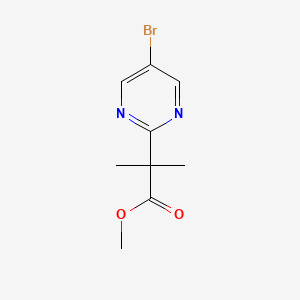

Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate

Description

Properties

IUPAC Name |

methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-9(2,8(13)14-3)7-11-4-6(10)5-12-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUCZVJMOXMYMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(C=N1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701185179 | |

| Record name | 2-Pyrimidineacetic acid, 5-bromo-α,α-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701185179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364718-88-6 | |

| Record name | 2-Pyrimidineacetic acid, 5-bromo-α,α-dimethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1364718-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrimidineacetic acid, 5-bromo-α,α-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701185179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical properties:

- IUPAC Name : this compound

- CAS Number : 1364718-88-6

- Molecular Formula : C₁₁H₁₃BrN₂O₂

- Molecular Weight : 287.14 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromopyrimidine with a suitable alkylating agent under basic conditions. The process can be optimized for yield and purity through various methods such as:

- Reflux in Organic Solvents : Common solvents include ethanol or dimethylformamide (DMF).

- Purification Techniques : Recrystallization or chromatography is used to isolate the desired product.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for anticancer properties. Research indicates that it can inhibit the proliferation of cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The mechanism appears to involve the induction of apoptosis and cell cycle arrest. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest at G1 phase |

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in cellular metabolism, such as:

- Fatty Acid Amide Hydrolase (FAAH) : This enzyme is crucial for the degradation of endocannabinoids, and inhibition can lead to increased levels of these signaling molecules.

- Cyclooxygenase (COX) : The compound may exhibit anti-inflammatory properties by inhibiting COX enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the efficacy of various derivatives of bromopyrimidine compounds, including this compound, against resistant bacterial strains. The results indicated a significant reduction in bacterial load in treated samples compared to controls.

- Anticancer Research : In a study conducted at a leading cancer research institute, this compound was tested on multiple cancer cell lines. The results showed that it effectively reduced cell viability and induced apoptosis through caspase activation pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key parameters of Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate with analogous esters:

Functional Group and Reactivity Analysis

Pyrimidine vs. Phenyl Substituents: The pyrimidine ring in the target compound introduces two nitrogen atoms, enhancing polarity and hydrogen-bonding capacity compared to purely aromatic phenyl analogs (e.g., Methyl 2-(4-bromophenyl)-2-methylpropanoate). This difference impacts solubility and biological interactions, making pyrimidine derivatives more suitable for drug design . Bromine at position 5 on pyrimidine directs electrophilic substitution reactions differently than bromine on phenyl rings, which typically undergoes meta/para substitution .

Ester Hydrolysis: The target compound and Methyl 2-(4-((6-iodoimidazo[1,2-a]pyridin-2-yl)carbamoyl)phenyl)-2-methylpropanoate share similar hydrolysis conditions (NaOH in methanol/THF). However, bulkier substituents (e.g., imidazopyridine) may slow hydrolysis kinetics compared to pyrimidine .

Electronic Effects: Nitro groups (e.g., in Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate) strongly withdraw electrons, reducing reactivity toward nucleophilic attack compared to the electron-deficient pyrimidine ring .

Research Findings and Challenges

- Synthetic Challenges : The pyrimidine ring’s electron-deficient nature complicates direct functionalization, often requiring palladium-catalyzed cross-coupling for further modifications .

- Biological Relevance : Pyrimidine derivatives show higher binding affinity to biological targets (e.g., enzymes) than phenyl analogs, as evidenced by their prevalence in FDA-approved drugs .

- Data Gaps: Limited solubility and stability data for this compound necessitate further experimental characterization .

Preparation Methods

Synthesis of the 5-Bromo-2-Substituted Pyrimidine Core

The key intermediate in the preparation of methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate is the 5-bromo-2-substituted pyrimidine compound. Several efficient synthetic routes have been reported:

One-step Reaction Using 2-Bromomalonaldehyde and Amidines

A novel, efficient method involves the one-step reaction of 2-bromomalonaldehyde with amidine compounds to yield 5-bromo-2-substituted pyrimidines. This approach is characterized by simple operation, safety, short reaction time, low cost, and easy post-processing. It uses inexpensive and readily available raw materials, making it suitable for scale-up in pharmaceutical manufacturing.Diazotization and Sandmeyer or Mathemann Reactions

Another established route starts from 2-amino-5-bromopyrimidine, which undergoes diazotization followed by Sandmeyer or Mathemann reactions to introduce halogen substituents at the 2-position. Alternatively, 2-hydroxy-5-bromopyrimidine can react with halogenating reagents (e.g., phosphorus oxychloride) to form 2-halogen-5-bromopyrimidine intermediates.Reaction Conditions and Solvents

Acidic solvents like glacial acetic acid or mixtures involving proton acids such as HCl or HBr are used to facilitate the cyclization and substitution reactions. The reaction temperature is carefully controlled (e.g., diazonium salt formation at -4°C to 4°C) to optimize yield and selectivity.

Following the synthesis of the 5-bromo-2-substituted pyrimidine intermediate, the next step is the introduction of the 2-methylpropanoate ester group:

Substitution Reaction with Carboxylic Diesters

The 2-halogen-5-bromopyrimidine intermediate undergoes nucleophilic substitution with carboxylic diesters under alkaline conditions to yield the 2-substituted pyrimidine ester. This step is typically performed in organic solvents with added base to facilitate the substitution.Hydrolysis and Esterification

The substituted intermediate is then subjected to hydrolysis or further reaction with methylating agents to form the methyl ester group, resulting in this compound. Conditions involve elevated temperature and controlled pH to ensure complete conversion without degradation.

Preparation of Stock Solutions and Formulations

For practical applications, especially in biological assays, the compound is prepared as stock solutions with precise concentrations:

| Stock Solution Concentration | 1 mg Sample Volume (mL) | 5 mg Sample Volume (mL) | 10 mg Sample Volume (mL) |

|---|---|---|---|

| 1 mM | 3.8595 | 19.2976 | 38.5951 |

| 5 mM | 0.7719 | 3.8595 | 7.719 |

| 10 mM | 0.386 | 1.9298 | 3.8595 |

Preparation involves dissolving the compound in suitable solvents such as DMSO, followed by dilution with co-solvents like PEG300, Tween 80, corn oil, or water. The addition of solvents is sequential with confirmation of solution clarity at each step, assisted by vortexing, ultrasound, or gentle heating if necessary.

Summary of Reaction Scheme (Simplified)

| Step | Reactants/Intermediates | Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | 2-Bromomalonaldehyde + Amidines | Acidic solvent (e.g., acetic acid), room temp | 5-Bromo-2-substituted pyrimidine |

| 2 | 2-Amino-5-bromopyrimidine + NaNO2 + Acid | Diazotization at ~0°C | 2-Halogen-5-bromopyrimidine intermediates |

| 3 | 2-Halogen-5-bromopyrimidine + Carboxylic diester + Base | Organic solvent, alkaline conditions, elevated temp | 2-Substituted pyrimidine ester intermediate |

| 4 | Ester intermediate + Hydrolysis/Methylation | Acidic or basic hydrolysis, heat | This compound |

Research Findings and Advantages

- The one-step synthesis using 2-bromomalonaldehyde and amidines is particularly advantageous for industrial scale due to low cost, safety, and simplified processing.

- The diazotization and Sandmeyer pathway allows for precise halogen substitution and is well-documented for heterocyclic modifications, though it requires careful temperature control and handling of diazonium salts.

- The substitution and esterification steps are standard organic transformations but require optimization of solvent and base to maximize yield and purity.

- Stock solution preparation protocols emphasize solvent compatibility and clarity to ensure reproducibility in biological or chemical assays.

Additional Notes

- Molecular weight of this compound is approximately 245.07 g/mol.

- The compound’s solubility and stability in various solvents should be considered when designing the synthesis and formulation processes.

- Safety measures must be in place for handling brominated intermediates and diazonium salts due to their potential hazards.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis often involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, bromopyrimidine derivatives can react with methyl 2-methylpropanoate precursors under controlled conditions. Key parameters include temperature (70–100°C), solvent choice (e.g., toluene or DMF), and catalysts like Pd(PPh₃)₂Cl₂ . Optimization may involve adjusting stoichiometry, using flow reactors for continuous processing, or introducing protecting groups to minimize side reactions .

- Characterization : LCMS (e.g., m/z 403 [M+H]+) and HPLC (retention time ~0.97 minutes) are critical for purity assessment .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR resolve the methylpropanoate backbone (e.g., doublet methyl groups at δH 1.11–1.12 and septet methyne at δH 2.51) and pyrimidine ring protons .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 318.2 [M+H]+) .

- X-ray Crystallography : SHELX software refines crystal structures, particularly for resolving bromine positioning and steric effects .

Q. How can researchers mitigate common side reactions during esterification or bromination steps?

- Methodology :

- Use anhydrous conditions and reagents like trimethyl orthoformate to prevent hydrolysis of esters .

- Introduce directing groups (e.g., acetoxy) to control regioselectivity during bromination .

- Monitor reaction progress via TLC or in-situ IR to halt reactions before byproduct formation .

Advanced Research Questions

Q. What strategies address contradictions in NMR data for derivatives of this compound?

- Methodology : Discrepancies in chemical shifts may arise from solvent effects, tautomerism, or dynamic processes. Strategies include:

- Variable-temperature NMR to study conformational changes .

- Deuterated solvents (e.g., d₆-DMSO) to enhance signal resolution .

- 2D-NMR (COSY, HSQC) to confirm connectivity in complex spectra .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Density Functional Theory (DFT) calculates activation energies and transition states for bromine displacement .

- Molecular docking studies assess steric hindrance from the methylpropanoate group, which may influence reaction pathways .

- Software like Gaussian or ORCA models electronic effects of the pyrimidine ring on reaction kinetics .

Q. What experimental designs improve the compound’s stability under acidic or oxidative conditions?

- Methodology :

- Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring .

- Protective Groups : Introducing tert-butyl or benzyl groups to shield ester functionalities .

- pH Control : Buffered reaction media (pH 6–8) to prevent ester hydrolysis .

Q. How can researchers leverage this compound as a building block for bioactive molecules?

- Methodology :

- Suzuki Coupling : Replace bromine with aryl/heteroaryl groups for drug candidates .

- Ester Hydrolysis : Convert to carboxylic acid derivatives for metal-organic frameworks (MOFs) or enzyme inhibitors .

- Biological Assays : Screen derivatives for kinase inhibition or antimicrobial activity using in vitro models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.